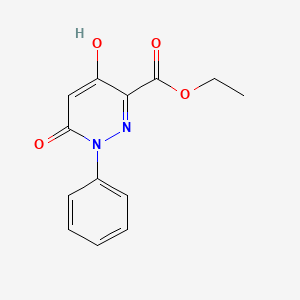![molecular formula C22H18ClFN2O2 B1464042 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 477869-79-7](/img/structure/B1464042.png)
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Descripción general
Descripción
The compound is a complex organic molecule that contains an indole and a pyridinone group . Indole is a heterocyclic compound that is a core part of many biological compounds, including the amino acid tryptophan . Pyridinone is a type of pyridine, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (in the indole and pyridinone rings), as well as various polar and potentially chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The indole and pyridinone groups, as well as the chloro and fluoro substituents, would all contribute to its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation would all play a role .Aplicaciones Científicas De Investigación
Antiallergic Properties
Research has shown that compounds structurally related to 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone have potential antiallergic properties. In a study, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a similar structure, demonstrated significant antiallergic potency. Specifically, one compound in this series was found to be 406 times more potent than astemizole in an ovalbumin-induced histamine release assay, highlighting its potential as a novel antiallergic agent (Menciu et al., 1999).
Structural Studies
The structural aspects of related compounds have also been extensively studied. For instance, the molecular structures of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones, which are structurally similar, have been determined. These studies reveal insights into the hydrogen bonding patterns and molecular geometries of such compounds, which are crucial for understanding their biological activities (Burgess et al., 1998).
Antiviral Activity
There is also research exploring the antiviral activities of compounds similar to this compound. Studies have synthesized and tested various indole derivatives for their effectiveness against viruses like the influenza virus and hepatitis C virus. Some of these compounds have shown promising results in inhibiting viral replication, suggesting potential therapeutic applications (Ivashchenko et al., 2014).
Allosteric Modulation
Research into the allosteric modulation of the cannabinoid CB1 receptor has identified compounds with structural similarities to this compound. These studies provide valuable information on how small molecule ligands can interact allosterically with receptors, potentially influencing the development of new therapeutic agents (Price et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O2/c23-18-5-3-6-19(24)16(18)12-17-21(27)9-11-26(22(17)28)10-8-14-13-25-20-7-2-1-4-15(14)20/h1-7,9,11,13,25,27H,8,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXBCWGSQQPBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C=CC(=C(C3=O)CC4=C(C=CC=C4Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


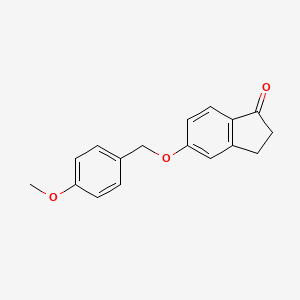
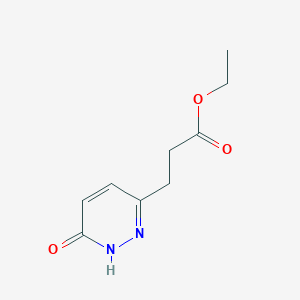
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)
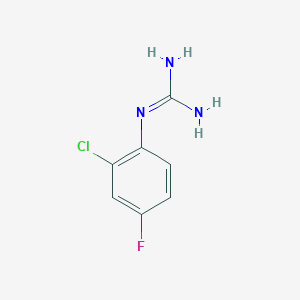
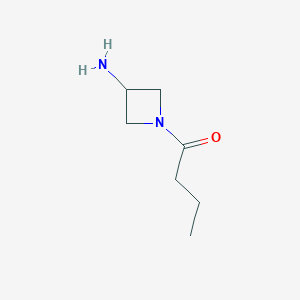
![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)
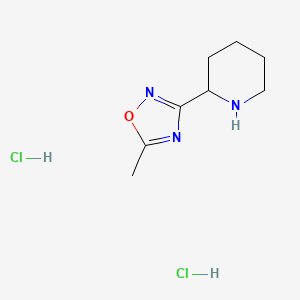
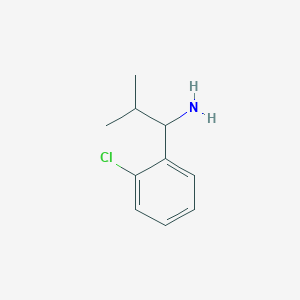
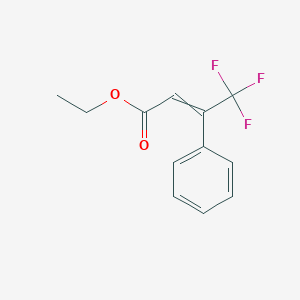
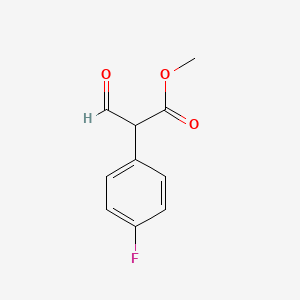
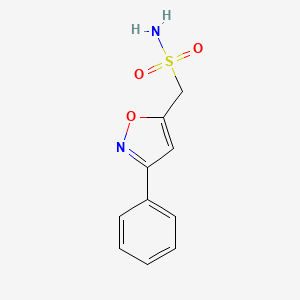
![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)
![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)
